![molecular formula C22H27ClN2O2 B14856968 2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14856968.png)
2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic compound belonging to the spirocyclic class of molecules These compounds are characterized by a unique spiro-structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a condensation reaction.
Introduction of the Benzyl and Methoxyphenyl Groups: These groups are introduced through various substitution reactions, often using reagents like benzyl chloride and 4-methoxyphenyl boronic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or 4-methoxyphenyl boronic acid in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Research: It is used in cell-based assays to study its effects on various cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves inhibition of RIPK1 kinase activity. This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death and inflammation . The compound binds to the kinase domain of RIPK1, preventing its interaction with downstream signaling molecules and inhibiting the necroptotic process.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one: Known for its potential in treating Alzheimer’s disease by targeting amyloid-related pathways.
Uniqueness
2-Benzyl-4-(4-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride stands out due to its specific inhibition of RIPK1 and its potential applications in treating inflammatory diseases. Its unique spirocyclic structure and functional groups contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C22H27ClN2O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-benzyl-4-(4-methoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-26-19-10-8-18(9-11-19)20-15-24(14-17-6-3-2-4-7-17)21(25)22(20)12-5-13-23-16-22;/h2-4,6-11,20,23H,5,12-16H2,1H3;1H |
InChI Key |
GQFGCPYZJFYPSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(C(=O)C23CCCNC3)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


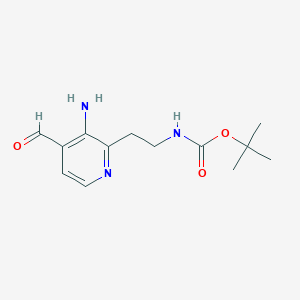
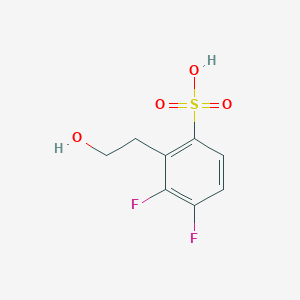
![1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone](/img/structure/B14856894.png)
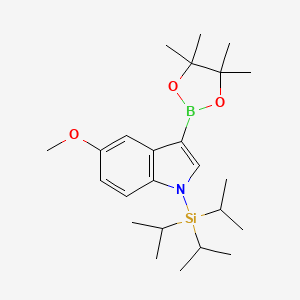
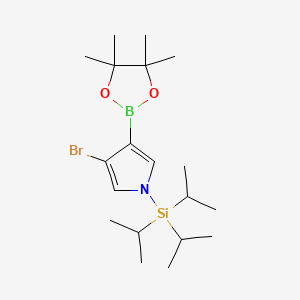
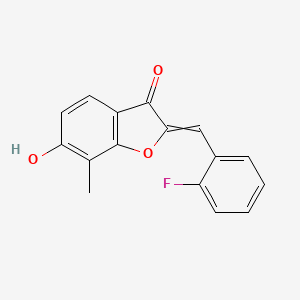
![1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14856908.png)
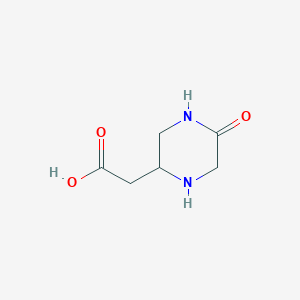
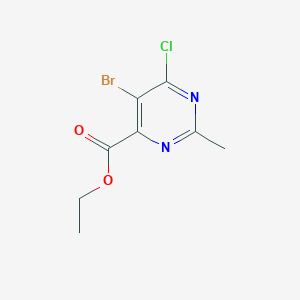
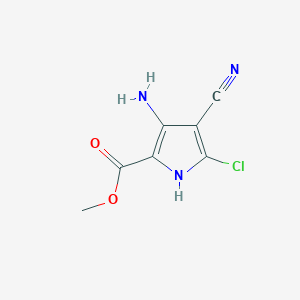
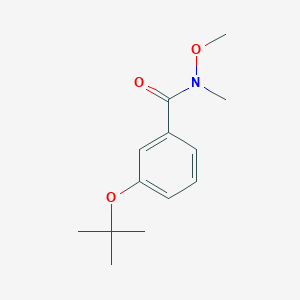
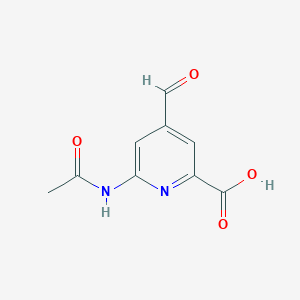
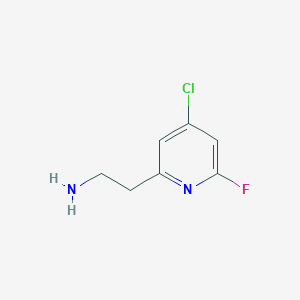
![2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14856974.png)
